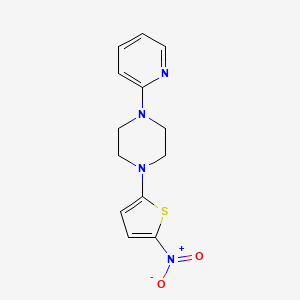
1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a unique combination of a nitrothiophene ring and a pyridinyl piperazine moiety
Preparation Methods
The synthesis of 1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of thiophene followed by the coupling of the nitrothiophene derivative with pyridinyl piperazine under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene ring.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions include amino derivatives and substituted thiophene compounds.
Scientific Research Applications
1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
1-(5-Nitrothiophen-2-yl)-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(5-Nitrothiophen-2-yl)-4-(pyridin-3-yl)piperazine: Similar structure but with the pyridine ring attached at a different position.
1-(5-Nitrothiophen-2-yl)-4-(pyridin-4-yl)piperazine: Another positional isomer with different biological activities.
1-(5-Nitrothiophen-2-yl)-4-(phenyl)piperazine: A related compound with a phenyl group instead of a pyridinyl group.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
CAS No. |
706767-32-0 |
|---|---|
Molecular Formula |
C13H14N4O2S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
1-(5-nitrothiophen-2-yl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C13H14N4O2S/c18-17(19)13-5-4-12(20-13)16-9-7-15(8-10-16)11-3-1-2-6-14-11/h1-6H,7-10H2 |
InChI Key |
VBEOHBJEFKPGQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















